![molecular formula C21H18O3 B14192853 Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester CAS No. 832731-00-7](/img/structure/B14192853.png)
Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, 4-([1,1’-biphenyl]-2-yloxy)-, methyl ester is an organic compound with a complex structure that includes a benzene ring, an acetic acid moiety, and a biphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-([1,1’-biphenyl]-2-yloxy)-, methyl ester typically involves the esterification of Benzeneacetic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetic acid, 4-([1,1’-biphenyl]-2-yloxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester into its corresponding acid or other oxidized products.
Reduction: The ester group can be reduced to an alcohol under suitable conditions.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, 4-([1,1’-biphenyl]-2-yloxy)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Benzeneacetic acid, 4-([1,1’-biphenyl]-2-yloxy)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The biphenyl group can enhance binding affinity to specific targets, while the ester moiety can undergo hydrolysis to release active metabolites. The pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzeneacetic acid, methyl ester: This compound lacks the biphenyl group, making it less complex and potentially less versatile in applications.
Benzeneacetic acid, 4-methoxy-, methyl ester: The presence of a methoxy group instead of the biphenyl group alters its chemical properties and reactivity.
Benzeneacetic acid, α-hydroxy-4-methoxy-, methyl ester: The hydroxy group introduces additional reactivity, making it suitable for different applications.
Uniqueness
Benzeneacetic acid, 4-([1,1’-biphenyl]-2-yloxy)-, methyl ester is unique due to the presence of the biphenyl group, which imparts distinct chemical properties and potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it valuable in research and industrial applications.
Propiedades
Número CAS |
832731-00-7 |
|---|---|
Fórmula molecular |
C21H18O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
methyl 2-[4-(2-phenylphenoxy)phenyl]acetate |
InChI |
InChI=1S/C21H18O3/c1-23-21(22)15-16-11-13-18(14-12-16)24-20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Clave InChI |
UPIZEWPCGLIBIB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC=C(C=C1)OC2=CC=CC=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


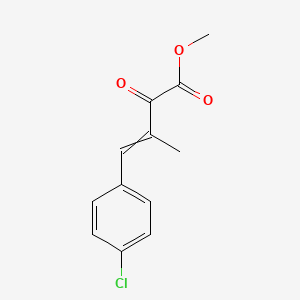
![({5-Nitro-2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)tri(propan-2-yl)silane](/img/structure/B14192778.png)
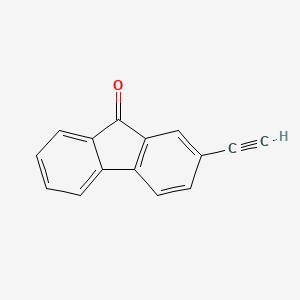
![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-, methyl ester](/img/structure/B14192783.png)
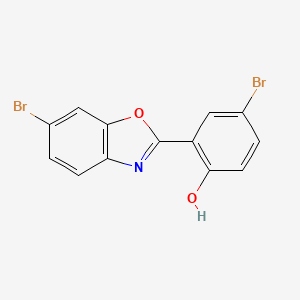
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B14192802.png)
![3-([1,2,4]Triazolo[1,5-c]quinazolin-2(3H)-ylidene)naphthalen-2(3H)-one](/img/structure/B14192803.png)
![4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid](/img/structure/B14192810.png)

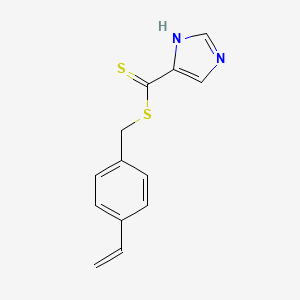
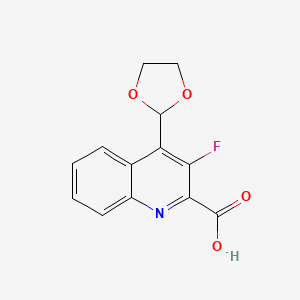
![3-Ethyl-2',4'-difluoro-N-(4-hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B14192835.png)
![4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-](/img/structure/B14192849.png)

